Cas no 848909-82-0 (N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide)

N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide Chemical and Physical Properties
Names and Identifiers
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- 848909-82-0
- EN300-26686839
- N-(1-cyanocyclohexyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide
- Z25109115
- AKOS017026338
- N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide
-
- Inchi: 1S/C14H19N3OS2/c1-10-8-19-13(16-10)20-11(2)12(18)17-14(9-15)6-4-3-5-7-14/h8,11H,3-7H2,1-2H3,(H,17,18)
- InChI Key: ZHUCASYJMSFYEB-UHFFFAOYSA-N
- SMILES: S(C1=NC(C)=CS1)C(C)C(NC1(C#N)CCCCC1)=O
Computed Properties
- Exact Mass: 309.09695459g/mol
- Monoisotopic Mass: 309.09695459g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 401
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 119Ų
- XLogP3: 3.3
N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26686839-0.05g |
N-(1-cyanocyclohexyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide |
848909-82-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
Additional information on N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide
N-(1-Cyanocyclohexyl)-2-(4-Methyl-1,3-Thiazol-2-yl)Sulfanylpropanamide: A Comprehensive Overview
N-(1-Cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide (CAS No. 848909-82-0) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug development and medicinal chemistry. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The molecular structure of N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide is composed of a cyclohexyl ring with a cyano group, a thiazole ring with a methyl substituent, and an amide functional group. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The cyano group is known for its strong electron-withdrawing effect, which can influence the reactivity and stability of the compound. The thiazole ring, on the other hand, is a common motif in many biologically active molecules due to its ability to form hydrogen bonds and participate in π-stacking interactions.
The synthesis of N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide has been reported using various methodologies. One common approach involves the reaction of 1-cyanocyclohexanamine with 2-chloro-N-(1-cyanocyclohexyl)propanamide in the presence of a base such as potassium carbonate. The thiazole ring can be introduced through subsequent reactions involving thioacetamide and methyl iodide. Recent advancements in synthetic chemistry have also explored greener and more efficient methods to synthesize this compound, such as using microwave-assisted reactions and catalytic systems.
In terms of biological activity, N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide has shown promising results in several areas. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against certain kinases, which are key targets in cancer therapy. Additionally, the compound has shown anti-inflammatory properties by modulating the activity of inflammatory cytokines and enzymes.
Recent research has also explored the potential of N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide in neurodegenerative diseases. Studies have indicated that it can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that the compound may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic properties of N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide have also been investigated to understand its behavior in biological systems. Research has shown that it exhibits good oral bioavailability and favorable pharmacokinetic profiles, making it a suitable candidate for further drug development. However, further studies are needed to optimize its pharmacological properties and assess its safety profile.
In conclusion, N-(1-cyanocyclohexyl)-2-(4-methyl-1,3-thiazol-2-yl)sulfanylpropanamide (CAS No. 848909-82-0) is a promising compound with diverse applications in medicinal chemistry and drug development. Its unique structural features and biological activities make it an attractive target for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to the advancement of chemical biology and pharmacology.
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